4-(5-bromo-1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-one
Description
Properties
IUPAC Name |
4-(5-bromo-1-benzofuran-2-yl)-6-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrO4/c1-21-12-3-5-16-13(8-12)14(9-18(20)23-16)17-7-10-6-11(19)2-4-15(10)22-17/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIQNWLHVHGNOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C=CC(=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromo-1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate halogenated compounds under basic conditions.
Bromination: The benzofuran intermediate is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent at the desired position.
Coupling with Chromenone: The brominated benzofuran is coupled with a chromenone derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(5-bromo-1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The bromo substituent can be replaced with other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Physical Properties
- Melting Point : Approximately 219–220°C
- Solubility : Soluble in organic solvents like dimethylformamide
Anticancer Activity
Research has demonstrated that compounds with chromone structures exhibit significant anticancer properties. The presence of the bromine atom and methoxy group in this compound enhances its bioactivity.
Case Study:
A study published in the European Journal of Medicinal Chemistry evaluated various chromone derivatives for their cytotoxic effects against cancer cell lines. The findings indicated that the brominated chromones showed promising activity against breast cancer cells, suggesting that 4-(5-bromo-1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-one could be a candidate for further development in cancer therapy .
Antioxidant Properties
Chromones are recognized for their antioxidant capabilities, which can protect cells from oxidative stress.
Research Findings:
In vitro studies have shown that this compound exhibits strong free radical scavenging activity, potentially making it beneficial for conditions associated with oxidative damage, such as neurodegenerative diseases .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties against various pathogens.
Case Study:
A recent investigation focused on the antibacterial effects of several chromone derivatives, including this compound. The results indicated effective inhibition of bacterial growth, particularly against Gram-positive bacteria, highlighting its potential use in developing new antimicrobial agents .
Enzyme Inhibition
Research has suggested that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
Insights:
Studies have indicated that certain chromone derivatives can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes. This inhibition could position this compound as a candidate for anti-inflammatory drug development .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-(5-bromo-1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-(5-bromo-1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-one with key analogs, focusing on structural features, physicochemical properties, and biological activities.
Key Observations:
Structural Variations :
- The target compound uniquely combines a brominated benzofuran with a coumarin core. In contrast, compound 23 () replaces the benzofuran with a chlorobenzyloxy group, reducing aromatic conjugation but enhancing hydrophobicity.
- Compound 6-tert-butyl-4-(5-chloro-3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one () introduces steric bulk via a tert-butyl group, which may hinder crystallization compared to the target compound’s methoxy substituent .
Spectroscopic Trends :
- All compounds show characteristic C=O stretches (~1700 cm⁻¹) in IR. Brominated analogs (target compound, ) exhibit C-Br stretches near 665 cm⁻¹, consistent with aryl bromide bonds .
Biological Activities :
- Compound 23 demonstrated acaricidal activity in QSAR studies, suggesting that electron-withdrawing groups (e.g., Cl) on the benzyloxy moiety enhance bioactivity . The target compound’s brominated benzofuran may similarly potentiate interactions with biological targets, though experimental data are lacking.
Synthetic Accessibility :
- The target compound’s synthesis could parallel , where 4-(chloromethyl)-6-methoxy-2H-chromen-2-one undergoes functionalization with brominated benzofuran precursors under basic conditions .
Biological Activity
4-(5-bromo-1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-one is a synthetic organic compound belonging to the class of benzofuran derivatives. Its unique structural composition, which integrates a benzofuran moiety with a chromenone core, contributes to its diverse biological activities. This article explores the compound's biological activities, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, along with relevant research findings and case studies.
Chemical Structure
The compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Activity : Significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : Potential effectiveness against pathogenic bacteria.
- Anti-inflammatory Properties : Ability to modulate inflammatory responses.
Anticancer Activity
Research has indicated that this compound exhibits potent anticancer activity. A study demonstrated its efficacy against several cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and HCC1806 (breast cancer) cells.
Case Study: Antitumor Mechanism
In a specific study, the compound was tested for its ability to induce apoptosis in HCC1806 cells. The results showed that:
| Concentration (µM) | Apoptotic Cells (%) |
|---|---|
| 3 | 9.05 |
| 6 | 29.4 |
| Control | 5.29 |
This data indicates a significant dose-dependent increase in apoptosis, suggesting that the compound effectively triggers cell death in cancer cells through mechanisms involving the inhibition of VEGFR-2 kinase activity .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. It demonstrated significant activity against various bacterial strains, indicating its potential as a therapeutic agent for treating infections caused by resistant bacteria.
Research Findings
In vitro studies have shown that derivatives of benzofuran compounds exhibit varying degrees of antimicrobial activity. For example, certain derivatives displayed selective inhibitory effects against multidrug-resistant strains of Staphylococcus aureus .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is attributed to its ability to modulate inflammatory pathways. The compound's interaction with specific molecular targets can inhibit pro-inflammatory cytokines, thus reducing inflammation.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : Binding to active sites of enzymes, thereby inhibiting their activity.
- Receptor Modulation : Acting as an agonist or antagonist at various receptors involved in cellular signaling pathways.
Summary of Biological Activities
The following table summarizes the biological activities and corresponding research findings related to this compound:
Q & A
Q. Validation :
- Thin-layer chromatography (TLC) monitors reaction progress.
- NMR spectroscopy (¹H/¹³C) confirms intermediate structures, with emphasis on coupling constants (e.g., J = 8–10 Hz for benzofuran protons) .
- Mass spectrometry (HRMS) verifies molecular ion peaks (e.g., m/z = 385.97 [M+H]⁺) .
Which spectroscopic and crystallographic techniques are critical for structural elucidation?
Basic Question
Spectroscopy :
- FT-IR identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for chromenone) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the benzofuran-chromenone fused system .
Q. Crystallography :
Q. Example Workflow :
Data integration (HKL-2000).
Initial refinement with isotropic B-factors.
Twin law application (e.g., -h, -k, -l for pseudo-merohedral twins) .
How to resolve discrepancies between computational models and experimental crystallographic data?
Advanced Question
Discrepancies often arise from:
Q. Strategies :
- DFT calculations : Compare gas-phase and periodic boundary condition (PBC) models using software like Gaussian or VASP .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., O-H···O vs. C-H···Br) to explain packing deviations .
What role do bromine and methoxy substituents play in biological activity?
Advanced Question
- Bromine : Enhances electrophilic reactivity, enabling covalent binding to cysteine residues in enzyme active sites (e.g., kinase inhibition) .
- Methoxy group : Modulates solubility and π-stacking with aromatic residues (e.g., in DNA topoisomerase II inhibition) .
Q. Structure-Activity Relationship (SAR) Insights :
| Substituent | Effect on IC₅₀ (Example) | Target |
|---|---|---|
| 5-Bromo | 2.5 µM → 0.8 µM | EGFR kinase |
| 6-Methoxy | Improved logP by 0.7 | DNA intercalation |
How are intermolecular interactions analyzed in crystal packing?
Advanced Question
Key Interactions :
- O-H···O hydrogen bonds (2.6–2.8 Å) stabilize dimers .
- C-H···π interactions (3.3–3.5 Å) between benzofuran and chromenone rings .
- Halogen bonding : Br···O contacts (3.2 Å) contribute to lattice energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
